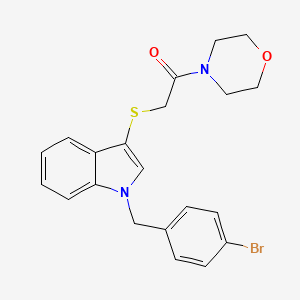
2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its chemical name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the reagents used, the conditions under which the reaction was carried out, and the yield of the product.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include information about the reagents and conditions used in the reactions, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Scientific Research Applications
Synthetic Routes and Applications in Medicinal Chemistry The development of efficient synthetic routes for complex molecules like 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone is crucial for exploring their therapeutic potential. For instance, the graphical synthetic routes of rivaroxaban, which also employs bromobenzene as a starting material, indicate the commercial value and scalability of such syntheses in pharmaceutical manufacturing (Zhang Fu-li, 2012). Similar synthetic methodologies may be applicable for efficiently producing the subject compound, thereby facilitating its evaluation in various biological assays.
Potential for Antiprotozoal and Anticancer Activities The indole core, a common feature in many bioactive compounds, suggests that our compound could have significant biological activities. Indole alkaloids, for instance, have shown a broad spectrum of bioactivities, including antiprotozoal and anticancer effects (J. Phillipson & C. Wright, 1991). This implies that derivatives of indole, such as our compound, could be explored for similar bioactivities, potentially leading to new therapeutic agents.
Role in Enzymatic Remediation of Organic Pollutants The structural complexity of 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone, including the morpholino group, may offer unique interactions with enzymatic systems involved in the degradation of organic pollutants. Enzymatic approaches using laccases and peroxidases have been explored for the remediation of recalcitrant organic compounds, with specific redox mediators enhancing the efficiency of these enzymatic reactions (Maroof Husain & Q. Husain, 2007). The potential of the subject compound or its derivatives to act as redox mediators in such systems could be an intriguing area of research.
Antioxidant Activity and Pharmacological Interest Compounds featuring bromobenzyl and morpholino groups have been associated with a variety of pharmacological activities, including antioxidant properties. The ability to scavenge free radicals or to act as electron donors can be crucial in developing therapeutics aimed at mitigating oxidative stress-related diseases (I. Munteanu & C. Apetrei, 2021). Thus, exploring the antioxidant capacity of our compound could reveal new insights into its therapeutic potential.
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards. It would also include information on how to handle the compound safely.
Future Directions
This would involve a discussion of potential future research directions. For example, if the compound has medicinal properties, future research might involve testing it in clinical trials.
I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2S/c22-17-7-5-16(6-8-17)13-24-14-20(18-3-1-2-4-19(18)24)27-15-21(25)23-9-11-26-12-10-23/h1-8,14H,9-13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHQGTNCLIAFSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

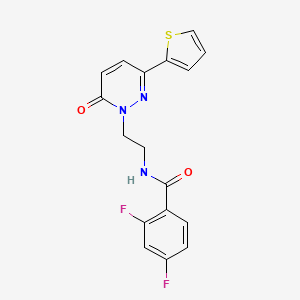
![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2406546.png)

![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2406548.png)
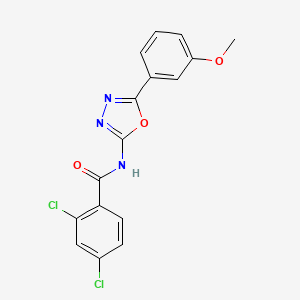
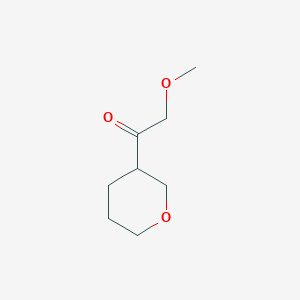
![4-acetyl-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B2406553.png)
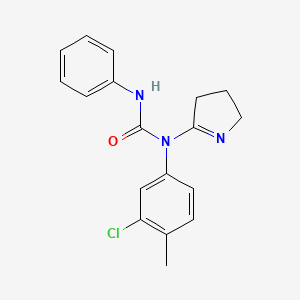
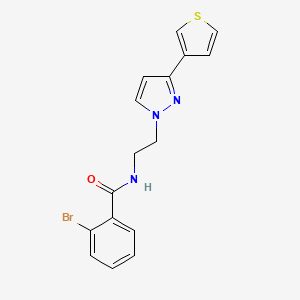
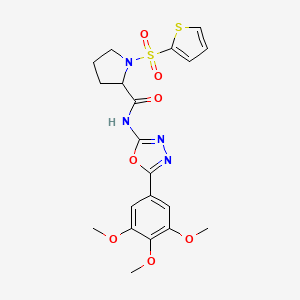
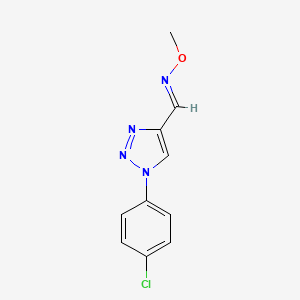
![2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2406563.png)
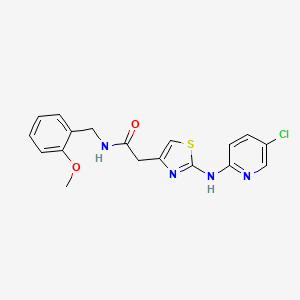
![Methyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2406567.png)